molecular formula C8H9F3N2S B12862139 (3-((Trifluoromethyl)thio)benzyl)hydrazine

(3-((Trifluoromethyl)thio)benzyl)hydrazine

Cat. No.: B12862139
M. Wt: 222.23 g/mol
InChI Key: YNCRBMRKCPBXMA-UHFFFAOYSA-N
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Description

(3-((Trifluoromethyl)thio)benzyl)hydrazine is an organic compound characterized by the presence of a trifluoromethylthio group attached to a benzyl hydrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-((Trifluoromethyl)thio)benzyl)hydrazine typically involves the reaction of 3-(trifluoromethylthio)benzyl chloride with hydrazine hydrate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Preparation of 3-(trifluoromethylthio)benzyl chloride: This intermediate can be synthesized by reacting 3-(trifluoromethylthio)benzyl alcohol with thionyl chloride.

    Reaction with hydrazine hydrate: The 3-(trifluoromethylthio)benzyl chloride is then reacted with hydrazine hydrate in a suitable solvent, such as ethanol, under reflux conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

(3-((Trifluoromethyl)thio)benzyl)hydrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can modify the hydrazine moiety.

    Substitution: The trifluoromethylthio group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethylthio benzaldehyde derivatives, while reduction could produce various hydrazine derivatives.

Scientific Research Applications

(3-((Trifluoromethyl)thio)benzyl)hydrazine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (3-((Trifluoromethyl)thio)benzyl)hydrazine involves its interaction with specific molecular targets. The trifluoromethylthio group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The hydrazine moiety can form reactive intermediates that interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(Trifluoromethyl)benzylhydrazine: Similar structure but lacks the thio group.

    3-(Trifluoromethylthio)phenylhydrazine: Similar but with a phenyl group instead of a benzyl group.

Uniqueness

(3-((Trifluoromethyl)thio)benzyl)hydrazine is unique due to the presence of both the trifluoromethylthio and hydrazine groups, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and agrochemicals.

Properties

Molecular Formula

C8H9F3N2S

Molecular Weight

222.23 g/mol

IUPAC Name

[3-(trifluoromethylsulfanyl)phenyl]methylhydrazine

InChI

InChI=1S/C8H9F3N2S/c9-8(10,11)14-7-3-1-2-6(4-7)5-13-12/h1-4,13H,5,12H2

InChI Key

YNCRBMRKCPBXMA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)SC(F)(F)F)CNN

Origin of Product

United States

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